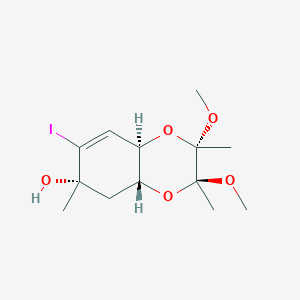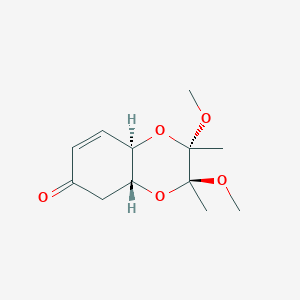![molecular formula C9H5F4NS B041816 2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile CAS No. 304901-46-0](/img/structure/B41816.png)
2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate with acetonitrile under controlled conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile has several scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities, including antifungal and antimicrobial properties.
作用機序
The mechanism of action of 2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile involves its interaction with specific molecular targets and pathways. In the context of its antifungal activity, the compound is believed to inhibit the synthesis of essential components of the fungal cell membrane, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with key enzymes and proteins required for fungal growth and survival.
類似化合物との比較
2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile can be compared with other similar compounds, such as:
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: This compound is used as a building block for the preparation of ureas from amines.
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate: Known for its use in the synthesis of various organic compounds.
2-Fluoro-5-(trifluoromethyl)phenyl acetonitrile: Another related compound used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for the development of antifungal agents and other applications .
特性
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NS/c10-7-2-1-6(9(11,12)13)5-8(7)15-4-3-14/h1-2,5H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTZGAYDRFONFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)SCC#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
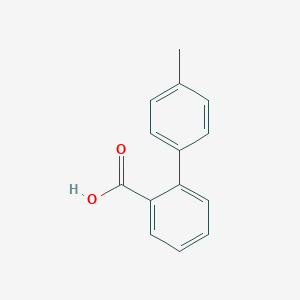


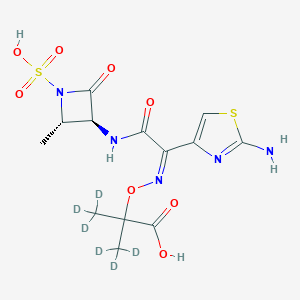
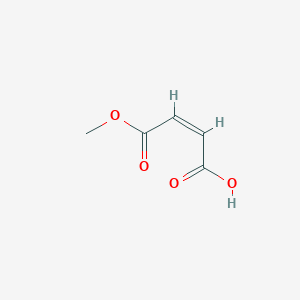
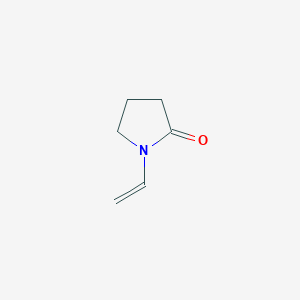
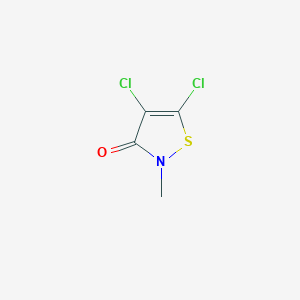
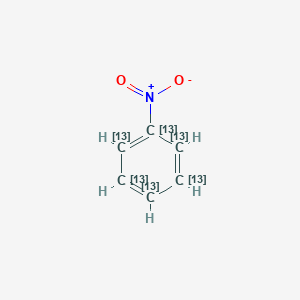
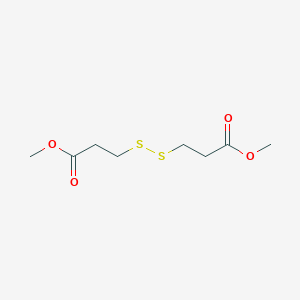
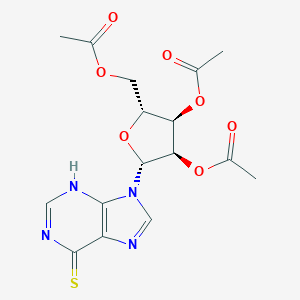
![(6Ar,7aR,9S,10S,11aR)-4-hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-7a,11a-dihydro-7H-isochromeno[4,3-g][1,4]benzodioxin-5-one](/img/structure/B41758.png)
